FSP-3 FSP-3 FSP-3 is an anticoagulant: it irreversibly inhibits serine proteinase α-thrombine. Fluorocontaining phosphonate,synthetised. Irreversible anti-coagulant activity: King=1.4 x 10-3 mol-1 min-1.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196762
InChI:
SMILES:
Molecular Formula: C19H28F6NO5PS
Molecular Weight: 527.46 g/mol

FSP-3

CAS No.:

Cat. No.: VC0196762

Molecular Formula: C19H28F6NO5PS

Molecular Weight: 527.46 g/mol

Purity: ≥ 99% (NMR)

* For research use only. Not for human or veterinary use.

FSP-3 -

Molecular Formula C19H28F6NO5PS
Molecular Weight 527.46 g/mol

Definition and Fundamentals of Fsp3

What is Fsp3?

Fsp3 is a molecular descriptor that represents the fraction of sp3 hybridized carbon atoms relative to the total carbon count in a molecule. It is calculated using a simple formula:

Fsp3=number of sp3 hybridized carbonstotal carbon count\text{Fsp3} = \frac{\text{number of sp3 hybridized carbons}}{\text{total carbon count}}

Impact on Drug-Like Properties

Physicochemical Benefits

Higher Fsp3 values correlate with several advantageous physicochemical properties essential for successful drug candidates:

  • Increased solubility - critical for bioavailability

  • Enhanced crystallinity - important for formulation and stability

  • Improved bioavailability - essential for therapeutic efficacy

  • Greater specificity - reducing off-target effects and potential toxicity

These benefits stem from the three-dimensional structures that sp3-rich molecules adopt, allowing for more specific interactions with biological targets while maintaining favorable pharmacokinetic properties.

Correlation with Drug Success

Research has established that compounds with higher Fsp3 values demonstrate better success rates during clinical development. This correlation has driven pharmaceutical companies to prioritize the development of compound libraries enriched in sp3 character . The trend reflects a strategic shift away from flat, aromatic-rich structures that dominated early combinatorial chemistry efforts toward more sophisticated three-dimensional scaffolds that better mimic natural products and endogenous ligands.

Fsp3-Enriched Libraries in Drug Discovery

Design Principles for Fsp3-Enriched Libraries

Specialized screening libraries with enhanced Fsp3 characteristics have been developed to facilitate the discovery of novel drug candidates with improved properties. These libraries typically adhere to specific physicochemical parameter ranges, as summarized in the following table:

ParameterSelection RangeAverage Value
MW≤ 300247.5
ClogP< 31.1
Fsp3≥ 0.450.6
TPSA< 90 Å259.2
Rotatable Bonds≤ 33.4
H-Bond Donors≤ 31.4
H-Bond Acceptors≤ 32.9
Benzene rings≤ 1≤ 1

Table 1: Typical physicochemical parameters for Fsp3-enriched fragment libraries

These parameters ensure that the compounds maintain fragment-like or lead-like properties while possessing the desired three-dimensional character.

Synthetic Approaches to Increase Fsp3

Challenges in Synthesizing sp3-Rich Compounds

Despite the recognized advantages of sp3-rich structures, their synthesis presents considerable challenges. Traditional high-throughput chemistry in pharmaceutical research has been dominated by a limited set of reactions (the "big five"): amide coupling, Suzuki coupling, reductive amination, nucleophilic substitution, and sulfonamide formation . These reactions often produce relatively flat, sp2-rich compounds, contributing to the underexploration of sp3-rich chemical space.

Considerations and Limitations

Balancing Fsp3 with Other Factors

While higher Fsp3 values offer numerous advantages, they must be balanced against other considerations in drug discovery:

  • Synthetic complexity - sp3-rich molecules often require more complex and challenging synthetic routes.

  • Hit rates - compounds with higher Fsp3 have been associated with lower hit rates in high-throughput screening campaigns.

  • Molecular weight and lipophilicity increases - lead optimization tends to increase molecular weight and lipophilicity, so starting with lead-like compounds (MW < 350, clogP < 3) may be prudent regardless of their initial Fsp3 values .

These factors highlight the need for a nuanced approach to incorporating Fsp3 enrichment in drug discovery strategies.

Scaffold Diversity Considerations

Analysis of screening libraries has revealed that most heavily represented scaffolds tend to be relatively flat, sp2-rich structures. For example, phenyl, N-phenylbenzamide, 2-phenoxy-N-phenylacetamide, and phenyl-benzenesulfonamide scaffolds dominated one academic screening collection . This observation underscores the challenge of diversifying chemical libraries beyond flat aromatic scaffolds and the need for conscious efforts to incorporate novel sp3-rich scaffolds.

Applications in Current Research

Fragment-Based Drug Discovery

Fsp3-enriched fragment libraries are particularly valuable in fragment-based drug discovery (FBDD) approaches. The higher three-dimensionality of sp3-rich fragments allows for more specific interactions with protein binding sites, potentially leading to higher-quality starting points for lead development .

Fragment libraries with enhanced Fsp3 characteristics feature compounds with:

  • Many readily available analogs for hit optimization

  • Derivatized series of aliphatic and sterically hindered nuclei

  • Structures containing spiro, bridged, and fused rings

  • Multiple stereogenic centers to explore advantageous chemical space

These features facilitate the evolution of fragment hits into lead compounds through optimization strategies that maintain or enhance three-dimensionality.

Medicinal Chemistry Applications

The development of automated platforms for the synthesis of sp3-enriched compounds has significant implications for medicinal chemistry:

  • Access to novel, diverse chemical space with increased Fsp3

  • Opening new avenues for drug discovery

  • Potential for addressing challenging, previously undruggable targets

  • Improvement in drug-like properties such as solubility and specificity

These applications highlight the transformative potential of Fsp3 enrichment strategies in expanding the therapeutic possibilities of small-molecule drug discovery.

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